molecular formula C11H6F3N3 B1216449 3-(Trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline CAS No. 27022-50-0

3-(Trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline

Cat. No. B1216449
CAS RN: 27022-50-0
M. Wt: 237.18 g/mol
InChI Key: VCCLTMGHQTUHGC-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline” is a chemical compound that belongs to the class of azaheterocyclic systems . It is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The synthesis of this class of compounds has been described in various ways. The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . Anion-Initiated Trifluoromethylation by TMSCF3 has also been investigated .


Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The mechanism of CF3 transfer from R3SiCF3 to ketones and aldehydes has been investigated . The kinetics, reaction orders, and selectivity vary substantially with reagent (R3SiCF3) and initiator (M+X–) . A general mechanism has been elucidated in which the product alkoxide and CF3– anion act as chain carriers in an anionic chain reaction .

Future Directions

The future directions of research on “3-(Trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline” could include further investigation into its synthesis, properties, and potential applications. Given its potential biological activity, it could be of interest in the development of new chemotherapeutic agents .

properties

IUPAC Name

3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)10-16-15-9-8-4-2-1-3-7(8)5-6-17(9)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCLTMGHQTUHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NN=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181510
Record name Abbott 40060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline

CAS RN

27022-50-0
Record name Abbott 40060
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027022500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abbott 40060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(3,4-A)ISOQUINOLINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ABBOTT-40060
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